6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a fluorine atom, a piperazine ring, a quinoxaline moiety, and a dihydropyrimidinone moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The cyclopropyl group, the piperazine ring, and the dihydropyrimidinone moiety would all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-rich nature of the quinoxaline ring and the presence of the reactive fluorine atom . The piperazine ring could potentially undergo reactions at the nitrogen atoms, while the dihydropyrimidinone moiety could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems . The piperazine ring could contribute to its basicity, while the quinoxaline and dihydropyrimidinone moieties could participate in the formation of hydrogen bonds .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Quinoxaline derivatives have been studied for their antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would likely involve interactions with biological targets, potentially through the formation of hydrogen bonds or other types of intermolecular interactions .
Safety and Hazards
Future Directions
The study of quinoxaline derivatives is a active area of research due to their diverse biological activities . Future research could explore the synthesis of similar compounds with different substituents, the development of more efficient synthesis methods, or the investigation of their biological activities and mechanisms of action .
properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-16-17(12-1-2-12)24-20(25-18(16)28)27-9-7-26(8-10-27)19(29)13-3-4-14-15(11-13)23-6-5-22-14/h3-6,11-12H,1-2,7-10H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNOKGWPAKNKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=CC5=NC=CN=C5C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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